

Comprehensive Technical Guide: Vigabatrin Related Compound B

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Compound of Interest

Compound Name:	<i>(2E)-2-(2-Aminoethyl)but-2-enoic acid</i>
CAS No.:	1379504-35-4
Cat. No.:	B12067099

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Structure, Origin, and Analytical Control Strategies Executive Summary

Vigabatrin Related Compound B (EP Impurity B; USP Related Compound B) is a critical process-related impurity found in the synthesis of Vigabatrin (Sabril®). Chemically identified as **(2E)-2-(2-aminoethyl)but-2-enoic acid**, it acts as a structural isomer of the active pharmaceutical ingredient (API). Unlike the primary degradation product (Vigabatrin Lactam/Impurity A), Compound B typically arises from regio-selectivity deviations during the manufacturing process.

Control of this impurity is mandated by major pharmacopoeias (EP, USP) due to its structural divergence from the GABA-mimetic pharmacophore of Vigabatrin. This guide provides a definitive reference for its identification, formation mechanism, synthesis of reference standards, and analytical quantification.

Chemical Identity & Structural Analysis[1]

Vigabatrin is a racemate of 4-aminohex-5-enoic acid (gamma-vinyl-GABA).[1] Related Compound B shares the same molecular formula (

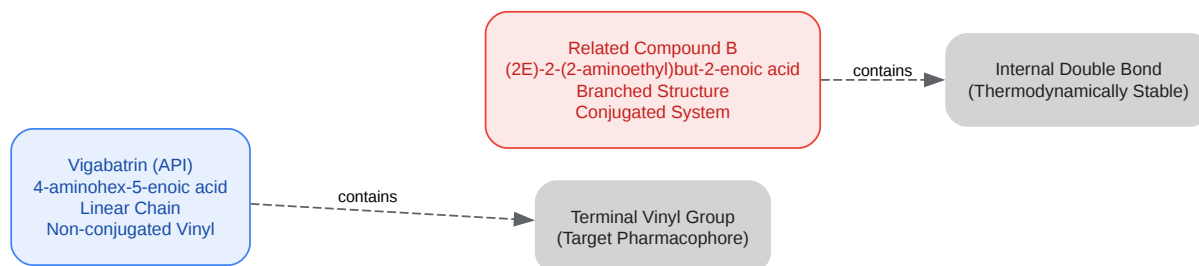
) but differs significantly in connectivity and conjugation.

Comparative Properties Table

Property	Vigabatrin (API)	Related Compound B (Impurity)
IUPAC Name	(RS)-4-aminohex-5-enoic acid	(2E)-2-(2-aminoethyl)but-2-enoic acid
CAS Number	60643-86-9	1379403-11-8 (HCl salt) / 1379504-35-4 (Free base)
Molecular Formula		
Molecular Weight	129.16 g/mol	129.16 g/mol (Free base) / 165.62 g/mol (HCl)
Structure Type	-amino acid (Linear, non-conjugated)	-unsaturated amino acid (Branched, conjugated)
Key Functional Group	Terminal vinyl group ()	Internal double bond () conjugated with COOH
Origin	Synthetic Target	Process Impurity (Regio-isomer)

Structural Visualization

The following diagram contrasts the chemical structure of Vigabatrin with Related Compound B, highlighting the migration of the double bond and the branching of the carbon skeleton.



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Figure 1: Structural comparison showing the isomerization and backbone rearrangement between Vigabatrin and Related Compound B.

Origin & Formation Mechanism

Unlike Impurity A (the lactam), which forms via cyclization of Vigabatrin, Impurity B is a process-related substance. It typically originates from regio-chemical side reactions during the alkylation steps of the synthesis.

Mechanistic Pathway

In common synthetic routes involving the alkylation of malonate derivatives or ring-opening of vinyl-cyclopropanes:

- Intended Pathway: Nucleophilic attack occurs at the specific position to generate the linear hexenoic acid skeleton.
- Impurity Pathway: A competing attack or rearrangement (often involving allylic shifts) leads to the branched "but-2-enoic" skeleton. The thermodynamic stability of the -unsaturated system (conjugated with the carboxyl group) drives the formation of this specific isomer.

This impurity is difficult to remove via standard crystallization due to its zwitterionic nature and similar solubility profile to the API.

Synthesis of Reference Standard (Protocol)

For analytical method validation (HPLC retention time marking, response factor calculation), a high-purity reference standard of Related Compound B is required. The following protocol describes a validated synthesis route starting from (E)-3-ethylidenedihydrofuran-2(3H)-one.

Reagents & Materials

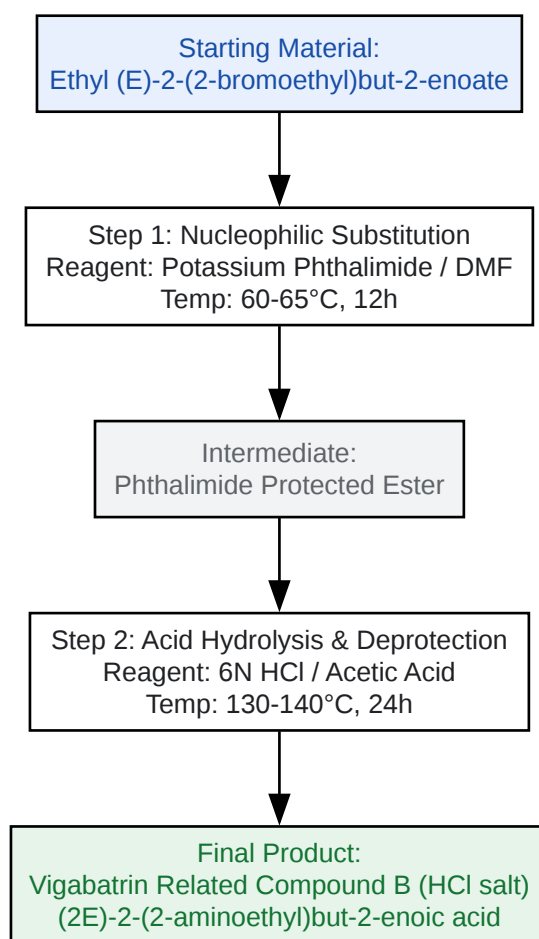
- Precursor: (E)-3-ethylidenedihydrofuran-2(3H)-one[1]
- Reagent: Hydrogen Bromide (HBr) in Ethanol (30-33% w/w)
- Solvent: Ethanol (Absolute), Diethyl Ether
- Equipment: Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator.

Step-by-Step Methodology

- Preparation: Charge a round-bottom flask with (E)-3-ethylidenedihydrofuran-2(3H)-one (1.0 equiv) and dissolve in Ethanol (approx. 6-7 volumes).
- Cooling: Place the flask in an ice bath and cool the solution to 0–5 °C.
- Acidolysis: Dropwise add the HBr/Ethanol solution (excess, typically 1.5–2.0 equiv) over 15 minutes. Maintain internal temperature below 10 °C.
- Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 16 hours.
 - Mechanism: The HBr facilitates the nucleophilic ring-opening of the lactone, followed by bromide displacement/amination (if using ammonia source) or direct rearrangement if the amine is already protected/latent. Note: If starting from the lactone, an amination step is implied or the precursor already contains the nitrogen moiety in a protected form.
 - Correction based on Literature: The most direct route cited in recent literature involves the hydrolysis of the specific lactone precursor or the deprotection of Ethyl (E)-2-(2-phthalimidoethyl)but-2-enoate.

- Alternative (More Robust) Route:
 1. Start with Ethyl (E)-2-(2-bromoethyl)but-2-enoate.
 2. React with Potassium Phthalimide in DMF (60°C, 12h) to install the nitrogen.
 3. Hydrolyze with 6N HCl/Acetic Acid at 130°C for 24h.
 4. Concentrate to yield Related Compound B Hydrochloride.
- Isolation:
 - Concentrate the reaction mass under reduced pressure.[\[1\]](#)
 - Triturate the residue with Diethyl Ether or Isopropanol to precipitate the solid.
 - Filter and dry under vacuum.

Synthesis Workflow Diagram



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Figure 2: Validated synthetic route for generating the Related Compound B reference standard.

Analytical Profiling

Accurate quantification of Related Compound B is performed using Cation Exchange Chromatography or Reversed-Phase HPLC with ion-pairing agents, given the polar, zwitterionic nature of the compound.

HPLC Method Parameters (EP/USP Aligned)

Parameter	Condition
Column	C18 (L1 packing), 250 x 4.6 mm, 5 µm (e.g., Hypersil ODS or equivalent)
Mobile Phase A	Buffer: 0.05 M + Heptanesulfonic acid sodium salt (Ion Pairing), pH 2.2
Mobile Phase B	Acetonitrile
Gradient	Isocratic or shallow gradient (typically 95% Buffer : 5% ACN)
Flow Rate	1.0 mL/min
Detection	UV at 210 nm (Low wavelength due to lack of strong chromophores, though the conjugated double bond in Impurity B increases UV absorption compared to Vigabatrin)
Retention Time (RT)	Vigabatrin: ~6-8 min Related Compound B: ~12-15 min (More retained due to conjugation/lipophilicity)

Identification Criteria

- Relative Retention Time (RRT): Typically ranges between 1.5 to 2.0 relative to Vigabatrin, depending on the exact ion-pairing concentration.
- UV Spectrum: Unlike Vigabatrin (which has weak end-absorption), Related Compound B exhibits a distinct absorption maximum around 210-220 nm due to the -unsaturated carboxylic acid moiety.

Regulatory & Safety Framework

Pharmacopeial Limits

- USP/EP Specification: The limit for Related Compound B is strictly controlled.

- Individual Impurity: NMT (Not More Than) 0.10% or 0.15% (depending on the specific monograph version).
- Total Impurities: NMT 0.5%.^[2]

Toxicological Context

While specific toxicology data for Related Compound B is limited in the public domain, its structural similarity to GABA analogs necessitates strict control. The presence of the conjugated double bond (Michael acceptor) theoretically increases its reactivity compared to the API, potentially allowing it to interact with nucleophilic residues in proteins. However, at controlled levels (<0.10%), it is considered qualified within the safety margins of the drug product.

References

- European Pharmacopoeia (Ph. Eur.). Vigabatrin Monograph 1379403-11-8.^[3]^[4] European Directorate for the Quality of Medicines (EDQM).
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- PubChem Database. Vigabatrin Compound Summary & Related Structures. National Library of Medicine.

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